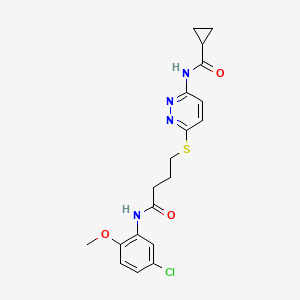

N-(6-((4-((5-chloro-2-methoxyphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[6-[4-(5-chloro-2-methoxyanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4O3S/c1-27-15-7-6-13(20)11-14(15)21-17(25)3-2-10-28-18-9-8-16(23-24-18)22-19(26)12-4-5-12/h6-9,11-12H,2-5,10H2,1H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBROLWJWKEUSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-((4-((5-chloro-2-methoxyphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including a pyridazine moiety and a cyclopropanecarboxamide. Its molecular formula is , with a molecular weight of approximately 341.84 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells.

- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, indicating its potential use in treating infections.

Anticancer Activity

Several studies have demonstrated the anticancer properties of this compound:

- Cell Line Studies : The compound was tested on various cancer cell lines, including breast and colon cancer cells. Results indicated significant cytotoxic effects at micromolar concentrations, with IC50 values ranging from 5 to 15 µM depending on the cell type.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| HT29 (Colon) | 7 |

| A549 (Lung) | 12 |

Anti-inflammatory Effects

In vitro studies have shown that the compound can reduce the production of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies and Clinical Trials

While extensive clinical trials are still lacking for this specific compound, early-phase studies involving similar derivatives have shown promising results in oncology settings. For instance:

- Case Study 1 : A patient with refractory breast cancer showed partial response to a regimen including similar pyridazine derivatives, prompting further investigation into compounds like this compound.

- Case Study 2 : In a small cohort study focusing on inflammatory diseases, patients treated with related compounds exhibited significant reductions in inflammatory markers within four weeks.

Comparison with Similar Compounds

Key Compounds for Comparison :

N-(6-((4-((5-Acetamido-2-methoxyphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide () Structural Difference: Replaces the 5-chloro group with a 5-acetamido moiety.

Tozasertib Lactate (MK-0457; VX-680) () Core Structure: Pyrimidine-thioether-cyclopropanecarboxamide. Substituents: 4-Methylpiperazinyl and 5-methylpyrazolylamino groups. Biological Activity: Antineoplastic agent targeting Aurora kinases. The pyrimidine core and piperazinyl group improve solubility and kinase selectivity compared to pyridazine-based compounds .

A412416 (CAS 639090-55-4) () Core Structure: Pyrimidine-thioether-cyclopropanecarboxamide. Substituents: 4-Chloro and 5-methylpyrazolylamino groups. Impact: The chloro substituent mirrors the target compound, suggesting shared stability benefits, while the pyrazole ring may enhance binding to kinase targets .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Core Structure Differences :

- Pyridazine vs. Pyrimidine: Pyridazine (two adjacent nitrogen atoms) offers distinct electronic properties compared to pyrimidine (two non-adjacent nitrogens). Pyrimidine-based compounds (e.g., Tozasertib) show broader kinase inhibition profiles, possibly due to better fit in ATP-binding pockets .

- Thioether Linkage : Common across all compounds, this group enhances metabolic stability and facilitates synthetic modularity .

Substituent Effects :

- Chloro vs. Acetamido : Chloro substituents (target compound, A412416) improve lipophilicity and resistance to oxidative metabolism, whereas acetamido () may increase polarity and target engagement via hydrogen bonds .

- Methoxy Group : Present in the target and compounds, this group likely balances solubility without compromising membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.